

Introduction: The Strategic Value of a Fluorinated Piperidine Building Block

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Compound of Interest

Compound Name: 4-(2-Fluoroethoxy)piperidine

Cat. No.: B1442018

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In the landscape of modern drug discovery, the piperidine ring is a cornerstone, recognized as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.^{[1][2]} Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-receptor interactions. When combined with fluorine—an element prized in medicinal chemistry for its ability to modulate metabolic stability, pKa, and binding affinity—the resulting structures become powerful tools for researchers.^[3]

This guide provides a comprehensive technical overview of **4-(2-Fluoroethoxy)piperidine**, a versatile synthetic building block that merges the privileged piperidine scaffold with a fluoroalkoxy moiety. We will delve into its fundamental properties, synthesis, analytical characterization, and its application in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

4-(2-Fluoroethoxy)piperidine is a secondary amine featuring a piperidine ring substituted at the 4-position with a 2-fluoroethoxy group. This unique combination of a basic nitrogen center and a metabolically robust side chain makes it a valuable intermediate for creating more complex molecules.

Core Compound Identifiers

Identifier	Value	Source
CAS Number	1220179-26-9	[4]
Molecular Formula	C ₇ H ₁₄ FNO	[4]
Molecular Weight	147.19 g/mol	[4]
IUPAC Name	4-(2-fluoroethoxy)piperidine	
SMILES	C1CNCCC1OCCF	
InChI Key	InChI=1S/C7H14FNO/c8-5-6-10-7-1-3-9-4-2-7/h7,9H,1-6H2	

Physicochemical Data

Quantitative experimental data for this specific compound is not widely published. The properties below are estimated based on closely related structures and general chemical principles for similar aliphatic ethers and secondary amines.

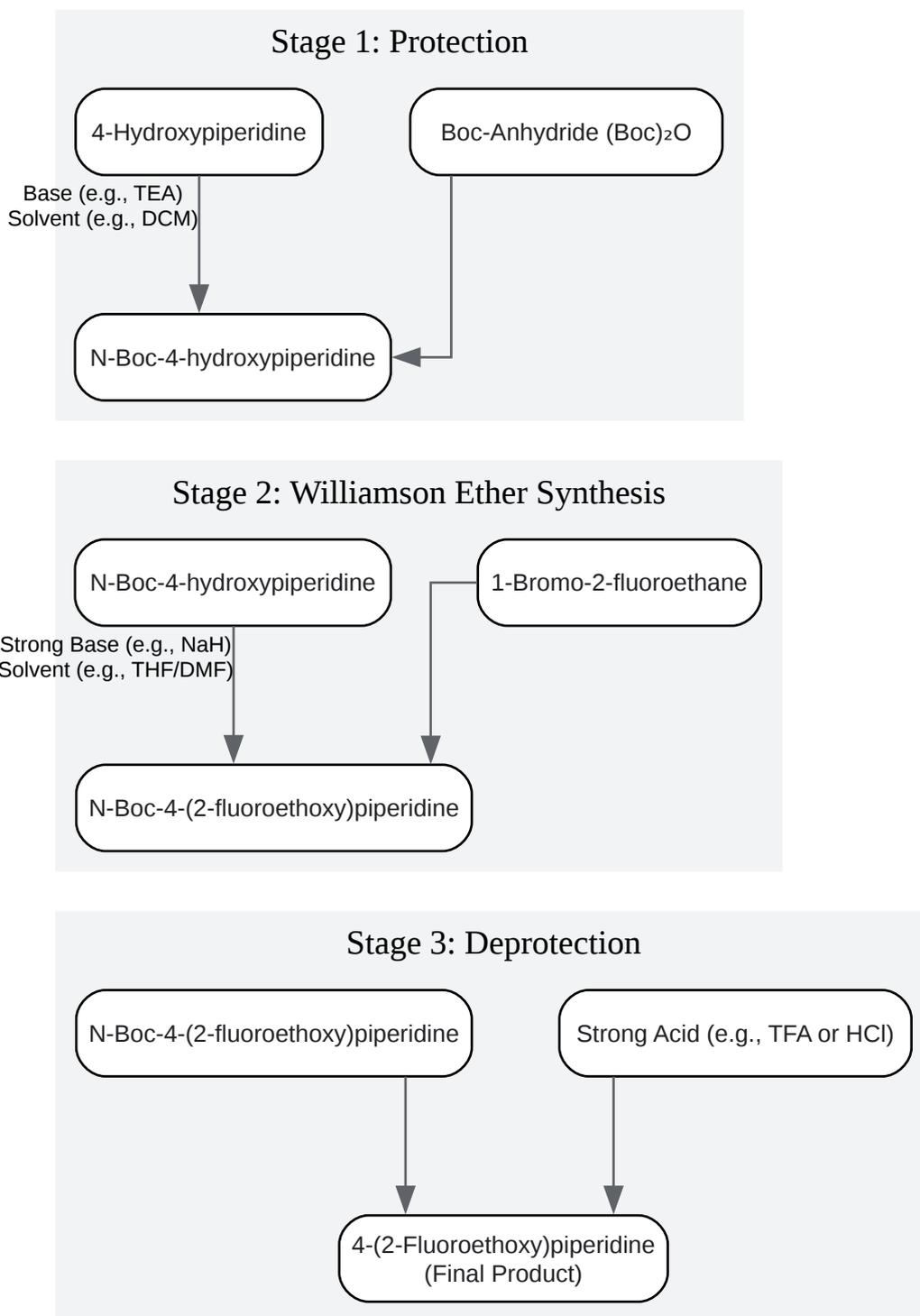
Property	Estimated Value	Rationale / Comments
Physical Form	Colorless to pale yellow liquid or low-melting solid	Similar to other small-molecule piperidine derivatives.
Boiling Point	~210-230 °C (at 760 mmHg)	Extrapolated from similar structures like 1-(2-Fluoroethyl)piperidin-4-ol (237.2 °C).[5]
Density	~1.05 - 1.15 g/cm ³	The presence of fluorine typically increases density over non-fluorinated analogs.
Solubility	Soluble in common organic solvents (DCM, MeOH, DMSO). Limited solubility in water.	Expected behavior for a small organic molecule with both polar (amine, ether) and nonpolar (aliphatic) regions.
pKa (Conjugate Acid)	8.5 - 9.5	The electron-withdrawing effect of the fluoroethoxy group slightly reduces the basicity of the piperidine nitrogen compared to piperidine itself (pKa ~11).

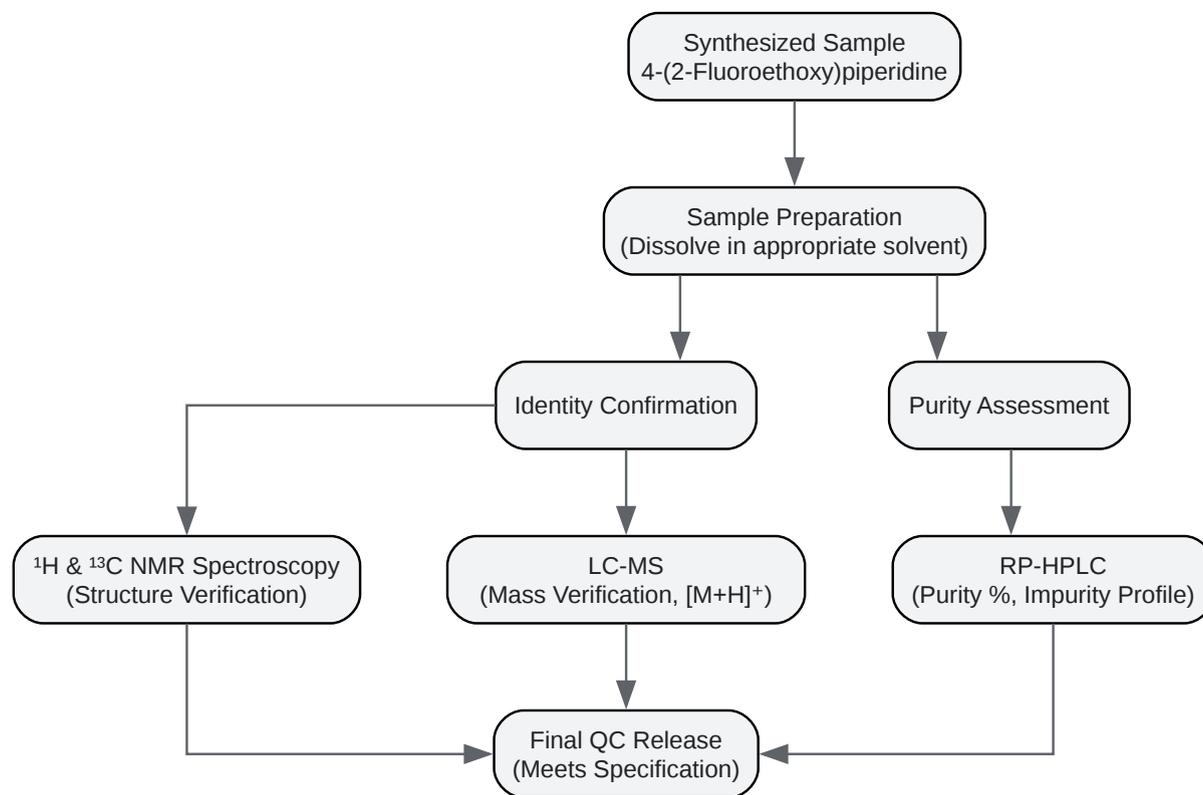
Section 2: Synthesis and Mechanistic Insights

The synthesis of **4-(2-Fluoroethoxy)piperidine** is most efficiently achieved via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The causality behind this choice is its reliability, high potential yield, and the commercial availability of the starting materials. A crucial consideration is the protection of the piperidine nitrogen to prevent competitive N-alkylation.

Synthetic Workflow Overview

The logical flow of the synthesis involves three main stages: protection of the starting material, the key ether formation reaction, and final deprotection to yield the target compound.





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Sources

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